6-(Bromomethyl)-2-chloroquinoxaline
Description
6-(Bromomethyl)-2-chloroquinoxaline is a halogenated quinoxaline derivative characterized by a bromomethyl (-CH2Br) group at the 6-position and a chlorine atom at the 2-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and agrochemicals due to their versatile reactivity and ability to act as intermediates in synthesizing bioactive molecules. The bromomethyl group enhances its utility as an alkylating agent, enabling cross-coupling or nucleophilic substitution reactions, while the chlorine atom modulates electronic properties and stability.
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
6-(bromomethyl)-2-chloroquinoxaline |
InChI |
InChI=1S/C9H6BrClN2/c10-4-6-1-2-7-8(3-6)12-5-9(11)13-7/h1-3,5H,4H2 |
InChI Key |
VDZWDACZVJIPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromination of 6-(Methyl)-2-chloroquinoxaline
One common approach involves bromination of the methyl group at the 6-position of 2-chloroquinoxaline derivatives:
- Starting Material: 6-methyl-2-chloroquinoxaline.
- Reagent: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
- Solvent: Often anhydrous solvents like carbon tetrachloride or dichloromethane.
- Conditions: Typically carried out under reflux or controlled temperature (e.g., 0–25°C) with radical initiators like benzoyl peroxide.
- Outcome: Selective bromination at the methyl group yields 6-(bromomethyl)-2-chloroquinoxaline.
This method ensures regioselective substitution due to the activated methyl group adjacent to the heterocyclic nitrogen atoms.
Multi-Step Synthesis from 3-Benzyl-6-bromo-2-chloroquinoline (Related Quinoxaline Derivative)
A more complex patented process involves:
- Step 1: Synthesis of 3-benzyl-6-bromo-2-chloroquinoline by reacting phosphorus oxychloride with N-(4-bromophenyl)-3-hydrocinnamamide in the presence of DMF at 15–45°C.
- Step 2: Conversion of the above intermediate to 3-benzyl-6-bromo-2-methoxyquinoline via reaction with sodium methoxide in anhydrous methanol under reflux.
- Step 3: Bromination of the methyl group using N-chlorosuccinimide and benzoyl peroxide as radical initiators in dry solvents under reflux.
- Purification: Extraction with methylene dichloride, drying over magnesium sulfate, solvent evaporation, and recrystallization using anhydrous diethyl ether or methanol.
This sequence, although more elaborate, provides high yield and purity of the bromomethylated quinoxaline derivative and can be adapted for this compound synthesis by appropriate substitution.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Formation of quinoxaline core | o-Phenylenediamine + diketone derivatives | 80–100 | Several hours | Condensation reaction |
| Bromination | N-Bromosuccinimide (NBS), benzoyl peroxide | 0–25 | 4–6 hours | Radical initiator required |
| Halogenation (chlorination) | Phosphorus oxychloride + DMF | 15–45 | Overnight | Controlled addition of DMF |
| Extraction & purification | Methylene dichloride, drying over MgSO4, recrystallization | Room temp | Variable | Multiple extractions recommended |
Purification Techniques
- Liquid-liquid extraction: Typically with methylene dichloride to separate organic layers.
- Drying agents: Magnesium sulfate (MgSO4) is commonly used to remove residual water.
- Chromatography: Column chromatography on silica gel is employed to isolate the pure product.
- Recrystallization: Using anhydrous diethyl ether or methanol enhances purity and crystallinity.
These steps ensure removal of side products and unreacted starting materials, yielding analytically pure this compound.
Summary Table of Preparation Methods
Research Findings and Considerations
- Selectivity: The bromination step requires careful control to avoid polybromination or substitution at undesired positions.
- Reaction Monitoring: TLC and NMR spectroscopy are essential for monitoring reaction progress and verifying product structure.
- Safety: Use of phosphorus oxychloride and brominating agents necessitates strict safety protocols due to corrosiveness and toxicity.
- Scalability: The multi-step method has been demonstrated at gram scale with reproducible yields, suitable for laboratory and pilot-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)-2-chloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the chloro group to other functional groups like amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of quinoxaline.
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Scientific Research Applications
6-(Bromomethyl)-2-chloroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2-chloroquinoxaline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within Quinoxaline Derivatives
Quinoxaline derivatives with bromo, chloro, or methoxy substituents exhibit distinct reactivity and applications depending on substitution patterns:
Key Observations:
- Substituent Effects : Bromine at the 6-position (as bromo or bromomethyl) facilitates nucleophilic substitution or cross-coupling. Chlorine at the 2-position stabilizes the aromatic system via electron withdrawal .
- Reactivity: Bromomethyl groups (e.g., in 6-(bromomethyl)-2,3-dimethoxyquinoxaline, ) enable thioether formation with benzenethiols under basic conditions, a trait shared with the target compound .
Heterocyclic Analogues: Quinazolines and Quinolines
Compounds with quinazoline or quinoline cores highlight the impact of heterocycle variation:
Key Observations:
- Quinazoline vs. Quinoxaline: Quinazolines (two nitrogen atoms at 1,3-positions) are prevalent in kinase inhibitors (e.g., gefitinib). The methoxy group in 6-Bromo-2-chloro-8-methoxyquinazoline enhances solubility and hydrogen-bonding capacity .
- Quinoline Core: 2-Bromo-6-chloroquinoline () lacks the fused benzene ring of quinoxalines, altering conjugation and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
